Indole-3-butanoate
Overview
Description
Indole-3-butyrate is an indol-3-yl carboxylic acid anion that is the conjugate base of indole-3-butyric acid, arising from the deprotonation of the carboxy group. It is a conjugate base of an indole-3-butyric acid.
Scientific Research Applications
Urease Inhibition
Indole-3-butanoate derivatives have been synthesized and found effective as urease inhibitors, with some showing potent inhibition capabilities. This suggests their potential use in therapeutic drug design programs due to their inhibitory action against the urease enzyme and minimal cytotoxicity towards cell membranes (Nazir et al., 2018).
Algicidal Activity
Certain indole derivatives, including 3-(3-indolyl) butanoic acid, have shown efficacy in suppressing the growth of Chlamydomonas spp., a causal green algae in hydroponic systems. These compounds can effectively control algae multiplication without toxic effects on tomato seedlings, highlighting their potential as algicides in hydroponic crop cultivation (Nonomura et al., 2001).
Antidiabetic Agents
This compound derivatives have been studied for their antidiabetic potential. They have demonstrated significant inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Gene Therapy Applications
Indole-3-butanoic acid grafted onto polyethylenimines has led to the development of multifunctional nanomicellar structures capable of transporting genetic material in vitro. These structures have shown high transfection efficiency and antimicrobial potential, making them promising for future gene therapy applications (Singh et al., 2020).
Bacterial Wilt Control in Tomatoes
3-(3-indolyl)butanoic acid has been found to control bacterial wilt in tomato plants caused by Ralstonia solanacearum. This compound is active as an antibacterial agent without exhibiting phytotoxicity, making it a viable option for protecting tomato plants from bacterial wilt (Matsuda et al., 1998).
Properties
IUPAC Name |
4-(1H-indol-3-yl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEDVYBZBROSJT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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